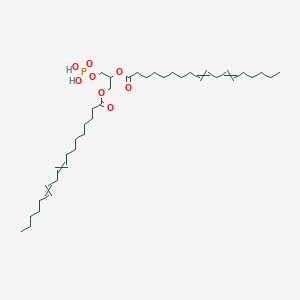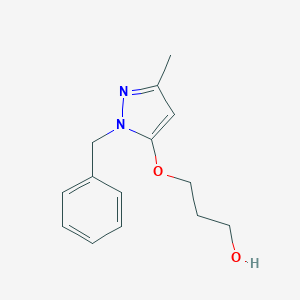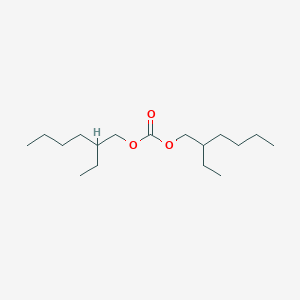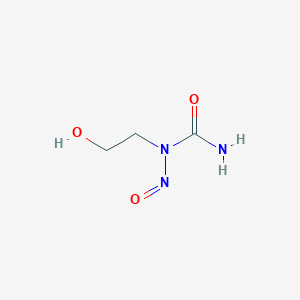
Cloruro de 2-oxo-2H-cromeno-6-sulfonilo
Descripción general
Descripción
2-Oxo-2H-chromene-6-sulfonyl chloride (OCS) is a synthetic compound with a variety of applications in scientific research. It is an organosulfur compound that can be used in organic synthesis and has been studied for its biochemical and physiological effects. OCS has been used in a variety of experiments, including those involving chemical synthesis, drug development, and biochemical studies.
Aplicaciones Científicas De Investigación
Investigación de material biológico o compuesto orgánico
Como reactivo bioquímico, este compuesto se utiliza en la investigación de ciencias de la vida. Sirve como precursor o intermedio en la síntesis de moléculas biológicamente activas, lo que ayuda en el estudio de los procesos celulares y el desarrollo de productos farmacéuticos .
Agente de derivatización para aminas y fenoles
En química analítica, el Cloruro de 2-oxo-2H-cromeno-6-sulfonilo actúa como un agente de derivatización. Se utiliza para modificar aminas y fenoles, lo que mejora su detectabilidad y cuantificación en diversas técnicas analíticas .
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 2-Oxo-2H-chromene-6-sulfonyl chloride can be influenced by various environmental factors . For instance, the presence of amines or alcohols could impact its reactivity. Additionally, factors such as pH and temperature could affect its stability and reactivity.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Oxo-2H-chromene-6-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable sulfonamide bonds . This reactivity makes it useful for labeling and modifying biomolecules in various biochemical assays.
Cellular Effects
2-Oxo-2H-chromene-6-sulfonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, potentially altering their activity and function. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-Oxo-2H-chromene-6-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups on proteins, forming stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-2H-chromene-6-sulfonyl chloride can change over time. The compound is generally stable under inert atmosphere and room temperature conditions . Its reactivity may decrease over time due to potential degradation or hydrolysis of the sulfonyl chloride group. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of 2-Oxo-2H-chromene-6-sulfonyl chloride in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. High doses of the compound have been associated with toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
2-Oxo-2H-chromene-6-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Oxo-2H-chromene-6-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-Oxo-2H-chromene-6-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of the compound can impact its activity and function, particularly in relation to its interactions with cellular biomolecules.
Propiedades
IUPAC Name |
2-oxochromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIPMBGUDSOVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370979 | |
| Record name | Coumarin-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10543-42-7 | |
| Record name | Coumarin-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



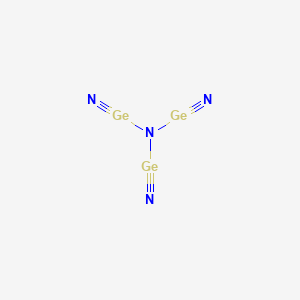


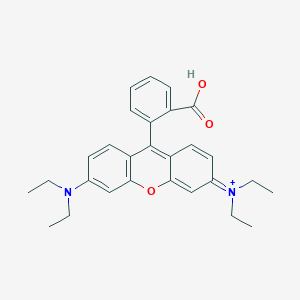
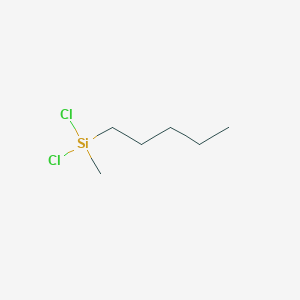
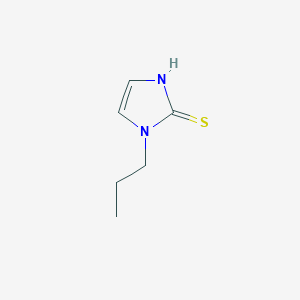


![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
